molecular formula C22H23N5O8 B608083 IMM-H007 CAS No. 1221412-23-2

IMM-H007

Número de catálogo: B608083
Número CAS: 1221412-23-2
Peso molecular: 485.453
Clave InChI: PIFNMFQDQJWHMO-HUUCEWRRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Background and Contextual Significance

IMM-H007, also known by the identifier WS070117, is a synthetic chemical compound that has garnered attention in academic research, particularly in the context of metabolic and cardiovascular health. Chemically, it is recognized as a derivative of cordycepin (B1669437) and an analog of adenosine (B11128) wikipedia.orgnih.gov. Its initial significance in research stemmed from the observation of its antihyperlipidemic activity in both in vivo and in vitro experimental settings . This early finding positioned IMM-H007 as a compound of interest for investigating lipid metabolism disorders. The compound's structure, an adenosine derivative with a substitution at the N6 position, underlies its biochemical properties and interactions within biological systems.

Historical Trajectory of Discovery and Early Pre-clinical Investigations

The development of IMM-H007 is associated with the Institute of Materia Medica, Chinese Academy of Medical Sciences nih.govctdbase.org. Early preclinical investigations focused on evaluating its effects, particularly its impact on lipid profiles. These initial studies demonstrated antihyperlipidemic activity wikipedia.org. Research also quickly moved to explore the potential mechanisms behind these observed effects. For instance, early work indicated that IMM-H007 could activate AMP-activated protein kinase (AMPK), a key cellular energy sensor involved in regulating lipid metabolism . Preclinical pharmacokinetic studies were also undertaken to understand how the compound is absorbed, distributed, metabolized, and excreted in animal models, providing essential data for further research into its biological actions. It is worth noting that a preclinical pharmacokinetic study was later withdrawn due to a conflict of interest claim regarding the initial development and patent application of IMM-H007 by the Chinese Academy of Sciences ctdbase.org.

Overview of Key Academic Research Areas and Modulatory Effects

Academic research on IMM-H007 has primarily focused on its modulatory effects on key biological pathways relevant to metabolic and cardiovascular diseases. A central area of investigation has been its role as an activator of AMP-activated protein kinase (AMPK). Studies have shown that IMM-H007 treatment can lead to dose-dependent activation of AMPK in cell lines such as HepG2 cells. This activation is associated with increased lipid oxidation and decreased lipid biosynthesis.

Beyond its effects on lipid metabolism via AMPK, IMM-H007 has been explored for its anti-inflammatory properties. Research indicates that IMM-H007 can repress endothelium inflammation by regulating signaling pathways such as NF-κB and JNK/AP1. Specifically, it has been shown to inhibit monocyte adhesion to endothelial cells and their transendothelial migration. Mechanistically, this involves repressing TNFα-induced IκBα degradation and NF-κB nuclear translocation, as well as preventing JNK/c-Jun phosphorylation.

Another significant area of research involves IMM-H007's influence on cholesterol transport and metabolism. Studies have investigated its ability to promote ABCA1-mediated reverse cholesterol transport (RCT) wikipedia.org. Research suggests that IMM-H007 may enhance ABCA1 stability by inhibiting calcium-activated calpain activity wikipedia.org. While early studies linked IMM-H007's anti-atherosclerotic effects to AMPK activation and ABCA1 degradation inhibition, the precise causal relationship has been a subject of further investigation wikipedia.org. More recent work suggests that a metabolite of IMM-H007, referred to as MP, might be the primary molecule responsible for activating AMPK and the subsequent anti-atherosclerotic effects wikipedia.org.

Furthermore, IMM-H007 has demonstrated effects on cardiac fibrosis, a process involved in heart failure. Research indicates that IMM-H007 can attenuate isoprenaline-induced cardiac fibrosis in mouse models nih.gov. This effect appears to involve targeting the TGFβ1 signaling pathway, acting as a TGFβ1 antagonist nih.gov. IMM-H007 has been shown to directly interact with TGFβ1, inhibiting its binding to receptors and downregulating downstream signaling, through both AMPKα2-dependent and -independent mechanisms nih.gov.

The compound's impact on the gut microbiota has also been explored. Studies in hyperlipidemic hamsters have shown that IMM-H007 can alter metabolites associated with gut flora and help maintain gut microbiota structure, reversing imbalances caused by a high-fat diet . This modulation of intestinal flora is suggested to contribute to its beneficial metabolic effects .

The diverse modulatory effects of IMM-H007 on lipid metabolism, inflammation, cholesterol transport, cardiac remodeling, and gut microbiota highlight its potential as a subject of academic research in various disease contexts.

Key Research Findings on IMM-H007's Modulatory Effects

Research AreaObserved EffectProposed Mechanism(s) InvolvedModel System(s) UsedSource(s)
Lipid MetabolismReduced serum TAG, TC, LDL-C, and hepatic lipid content; Increased lipid oxidation; Decreased lipid biosynthesis.Activation of AMPK; Inhibition of fatty acid import and liver lipogenesis; Stimulation of fatty acid oxidation, autophagy, and hepatic lipid export.HepG2 cells; High-fat diet-fed hamsters.
InflammationRepressed endothelium inflammation; Inhibited monocyte adhesion and transmigration.Inactivation of NF-κB and JNK/AP1 signaling; Repression of IκBα degradation and NF-κB nuclear translocation; Prevention of JNK/c-Jun phosphorylation.TNFα-induced HUVECs; High-fat diet-fed ApoE-/- mice. nih.gov nih.gov
Cholesterol TransportPromoted ABCA1-mediated cholesterol efflux; Inhibited ABCA1 degradation. wikipedia.orgInhibition of calcium-activated calpain activity; Potential role of metabolite MP in AMPK activation. wikipedia.orgMacrophages; ApoE-/- mice. wikipedia.org wikipedia.org
Cardiac FibrosisAttenuated isoprenaline-induced cardiac fibrosis and diastolic dysfunction. nih.govTargeting TGFβ1 signaling pathway; Direct interaction with TGFβ1; Inhibition of Smad2/3 phosphorylation; AMPKα2-dependent and -independent mechanisms. nih.govIsoprenaline-induced mouse model. nih.gov nih.gov
Gut MicrobiotaAltered metabolites associated with gut flora; Improved gut microbiota structure. Modulation of specific metabolic pathways; Activation of adiponectin receptor and pantothenate/CoA biosynthesis genes; Reduction of genes/species associated with bile acid metabolism. Hyperlipidemic hamsters.

Propiedades

Número CAS

1221412-23-2

Fórmula molecular

C22H23N5O8

Peso molecular

485.453

Nombre IUPAC

N-(3-Hydroxyphenyl)adenosine 2',3',5'-triacetate

InChI

InChI=1S/C18H17N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-7,9-10,14-15,25H,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1

Clave InChI

PIFNMFQDQJWHMO-HUUCEWRRSA-N

SMILES

OC1=CC(NC2=C3N=CN([C@H]4[CH][CH][C@H](COC(C)=O)O4)C3=NC=N2)=CC=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

IMM-H007;  IMM H007;  IMMH007;  WS 070117;  WS-070117;  WS070117; 

Origen del producto

United States

Molecular and Cellular Mechanisms of Action of Imm H007

AMP-activated Protein Kinase (AMPK) Pathway Modulation by IMM-H007

IMM-H007 functions as a potent activator of AMPK. medchemexpress.comcaymanchem.combioscience.co.uk AMPK is a heterotrimeric complex composed of α, β, and γ subunits, acting as a central regulator of cellular energy metabolism. patsnap.comacs.org Upon activation, AMPK promotes catabolic processes that generate ATP while suppressing anabolic pathways that consume ATP. acs.org

Activation of AMPK and Associated Downstream Signaling Cascades

IMM-H007 treatment leads to a dose-dependent activation of AMPK, as observed in HepG2 cells. caymanchem.comlongdom.org This activation is characterized by increased phosphorylation of AMPK. nih.govresearchgate.net The activation of AMPK by IMM-H007 has been shown to influence several downstream processes related to lipid metabolism, inflammation, and endothelial function.

In the context of lipid metabolism, IMM-H007-mediated AMPK activation increases lipid oxidation and decreases lipid biosynthesis. longdom.org Studies in hyperlipidemic animal models have shown that IMM-H007 reduces serum levels of triglycerides, total cholesterol, and LDL cholesterol, as well as hepatic lipid accumulation. caymanchem.comnih.govlongdom.org This is associated with the suppression of pathways involved in fatty acid uptake and lipogenesis, and the stimulation of fatty acid oxidation and autophagy. nih.gov Downstream targets of AMPK in lipid metabolism, such as SREBP-1c and acetyl-CoA carboxylase (ACC), are affected by IMM-H007 treatment, leading to decreased activity. researchgate.net

IMM-H007 also negatively regulates endothelium inflammation by inactivating NF-κB and JNK/AP1 signaling pathways. medchemexpress.comselleckchem.comnih.gov It inhibits TNFα-induced IκBα degradation and NF-κB nuclear translocation, thereby suppressing NF-κB-mediated inflammatory responses. nih.gov Additionally, IMM-H007 restrains JNK/c-Jun phosphorylation. nih.gov

Furthermore, IMM-H007 inhibits the degradation of ABCA1, a protein involved in cholesterol efflux, and facilitates its cell-surface localization in macrophages, promoting cholesterol efflux. medchemexpress.comselleckchem.com

Direct Binding and Allosteric Regulation of AMPK Subunits (e.g., γ1 subunit)

Research indicates that IMM-H007 activates AMPK by directly binding to and regulating the γ subunit. longdom.orgresearchgate.netjscimedcentral.comnih.govsemanticscholar.org Specifically, studies suggest that IMM-H007 interacts with the AMPKγ1 subunit. researchgate.netjscimedcentral.comsemanticscholar.orgjscimedcentral.com Molecular docking assays and experiments targeting the AMPKγ1 subunit with siRNA support that IMM-H007 may activate AMPK through binding to this subunit. longdom.org This mechanism of activation appears to be independent of changes in the intracellular AMP:ATP ratio. longdom.orgresearchgate.net The binding characteristics and allosteric activation of AMPK by adenosine (B11128) analogs, including IMM-H007, involve interactions with specific residues in the γ subunit, such as Thr86, Thr88, and His150 in site 1. nih.gov

AMPK-Dependent and AMPK-Independent Mechanisms in Diverse Biological Contexts

IMM-H007 exerts its effects through both AMPK-dependent and AMPK-independent mechanisms, depending on the specific biological context and target. nih.govnih.gov For instance, in a model of cardiac fibrosis, IMM-H007 attenuated fibrosis through both AMPKα2-dependent and -independent pathways. medchemexpress.comnih.govnih.gov The inhibition of TGFβ1 expression by IMM-H007 was found to be AMPKα2-dependent. medchemexpress.comnih.govnih.gov However, IMM-H007's inhibition of Smad2/3 signaling downstream of TGFβ1 occurred independently of AMPKα2 activation. medchemexpress.comnih.govnih.govresearchgate.netresearchgate.net This suggests that while AMPK activation plays a role in some of IMM-H007's effects, other mechanisms, particularly those involving direct interaction with TGFβ1 signaling, also contribute significantly. nih.govresearchgate.netresearchgate.net

It has also been noted that IMM-H007 is a prodrug that is rapidly metabolized to its deacetylated metabolite, which is then phosphorylated to an active form (referred to as MP) that activates AMPK. mdpi.com This suggests that the observed AMPK activation might be mediated by a metabolite of IMM-H007. mdpi.com

Transforming Growth Factor Beta 1 (TGFβ1) Signaling Inhibition by IMM-H007

IMM-H007 also acts as an antagonist of TGFβ1 signaling. medchemexpress.comcaymanchem.combioscience.co.uk TGFβ1 is a growth factor involved in various cellular processes, including fibrosis. nih.gov Inhibition of TGFβ1 signaling is a key mechanism by which IMM-H007 exerts its protective effects, particularly in fibrotic conditions. nih.govnih.gov

Direct Interaction with TGFβ1 Ligand and Receptor Binding Modulation

Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK)/Activator Protein 1 (AP1) Pathway Regulation by IMM-H007

IMM-H007 has been shown to negatively regulate endothelium inflammation by inactivating the NF-κB and JNK/AP1 signaling pathways. medchemexpress.comselleckchem.comresearchgate.netnih.govselleckchem.com This regulatory effect contributes to its potential as an inhibitor for atherosclerosis. researchgate.netnih.gov

Suppression of Endothelial Inflammatory Signaling Transduction

IMM-H007 markedly represses TNFα-induced IκBα degradation and NF-κB nuclear translocation, which leads to NF-κB-mediated inflammatory suppression. researchgate.netnih.gov Additionally, IMM-H007 restrains the JNK/c-Jun pathway by reducing its phosphorylation status. researchgate.netnih.gov The JNK/c-Jun pathway is often co-activated with NF-κB in response to pro-inflammatory stimuli. researchgate.netnih.gov By inhibiting both NF-κB and JNK/AP1 signaling, IMM-H007 decreases endothelial inflammation. researchgate.netnih.govdovepress.comresearchgate.net This suppression of inflammatory signaling transduction in endothelial cells is considered a critical mechanism by which IMM-H007 regulates inflammatory atherosclerosis. researchgate.net

Research findings indicate that IMM-H007 decreases the expression of several pro-inflammatory mediators, including TNFα, IL-1, IL-6, malondialdehyde (MDA), monocyte chemoattractant protein 1 (MCP-1), inducible nitric oxide (NO) synthase (iNOS), lectin-like oxidized LDL receptor-1 (LOX-1), and myeloperoxidase (MPO) in mice. researchgate.netfrontiersin.org

Modulation of Monocyte Adhesion and Transendothelial Migration Processes

IMM-H007 significantly inhibits monocyte adhesion to endothelial cells and their subsequent transendothelial migration. researchgate.netnih.gov This effect is linked to its ability to inhibit TNFα-mediated IκBα degradation and NF-κB nuclear translocation, as well as preventing JNK/c-Jun phosphorylation. researchgate.netnih.gov The adhesion of monocytes to the vascular wall and their transmigration through endothelial junctions are key steps in the inflammatory response and the development of atherosclerosis. frontiersin.orgnih.gov By modulating these processes, IMM-H007 helps to reduce the recruitment of inflammatory cells to the endothelium. researchgate.netnih.gov

ATP-binding Cassette Transporter A1 (ABCA1) Regulation by IMM-H007

IMM-H007 has been shown to regulate ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux and the initial step of reverse cholesterol transport (RCT). selleckchem.commdpi.comnih.govnih.govmedchemexpress.comresearchgate.netdntb.gov.ua ABCA1 plays a crucial role in preventing the formation of foam cells, which are significant contributors to atherosclerosis. mdpi.comfrontiersin.org

Promotion of ABCA1 Protein Stability and Inhibition of Degradation

A significant mechanism of action of IMM-H007 involves inhibiting intracellular ABCA1 degradation. medchemexpress.comselleckchem.comnih.govnih.govmedchemexpress.comresearchgate.netdntb.gov.ua Pulse-chase analysis has revealed that IMM-H007 inhibits ABCA1 degradation and facilitates its localization to the cell surface in macrophages. nih.govnih.govresearchgate.net This effect leads to an increase in ABCA1 protein abundance without affecting its mRNA levels, suggesting a post-translational regulatory mechanism. nih.gov The inhibition of ABCA1 degradation by IMM-H007 is related to the suppression of calcium-activated calpain activity. mdpi.comnih.gov

Enhancement of Cholesterol Efflux Capacity in Pre-clinical Models

By inhibiting ABCA1 degradation and increasing its protein levels, IMM-H007 enhances the capacity for cholesterol efflux from cells. selleckchem.comnih.govnih.govresearchgate.net Studies in macrophages have shown that IMM-H007 promotes cholesterol efflux via the ABCA1-mediated pathway. nih.govnih.govresearchgate.net In pre-clinical models, such as Paigen diet-fed mice, IMM-H007 treatment resulted in an increase in circulating HDL levels and enhanced in vivo RCT from macrophages to the plasma, liver, and feces. nih.govnih.gov This enhanced cholesterol efflux and RCT contribute to the reduction of atherosclerotic plaque formation observed in these models. nih.govnih.govresearchgate.net

Other Interacting Molecular Pathways and Targets

Studies have elucidated that IMM-H007 influences a range of other molecular pathways and targets, contributing to its observed biological effects. These interactions involve enzymes, kinases, inflammatory mediators, and cholesterol transporters.

IMM-H007 has been shown to promote the activation of endothelial nitric oxide synthase (eNOS), an enzyme crucial for the production of nitric oxide (NO) nih.govresearchgate.net. NO is a key signaling molecule in the vasculature, involved in regulating blood pressure and attenuating leukocyte-endothelial interactions associated with vascular injury pcom.edunih.gov. Increased eNOS expression and subsequent NO production are indicative of improved endothelial function nih.govresearchgate.net. Research in mice has demonstrated that IMM-H007 increases eNOS and NO expression researchgate.net. The activation of eNOS can be influenced by various cellular events, including protein phosphorylation and interactions with co-factors nih.gov.

Protein Kinase B (Akt), also known as Akt, is a central signaling molecule involved in various cellular activities, including cell survival, migration, and metabolism mdpi.com. Studies have indicated that IMM-H007 increases Akt expression researchgate.net. Akt modulation can occur through phosphorylation, which is crucial for its activation and downstream signaling mdpi.com. The PI3K-Akt pathway is a significant signaling cascade that can be influenced by various factors mdpi.com.

IMM-H007 has demonstrated effects on enzymes involved in lipid metabolism, specifically suppressing the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and acetyl-CoA carboxylase (ACC) researchgate.netnih.gov. SREBP-1c is a transcription factor that regulates the expression of genes involved in fatty acid synthesis, while ACC is a crucial enzyme in the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis mdpi.commdpi.comfrontiersin.org. IMM-H007's inhibitory effect on SREBP-1c and ACC expression is linked to its ability to upregulate AMPK activity nih.gov. This modulation contributes to the reduction of hepatic lipid levels and the suppression of saturated fatty acid accumulation observed in studies nih.gov.

Data from a study in high-fat diet (HFD)-fed hamsters showed that IMM-H007 treatment at 200 mg/kg reduced hepatic lipid levels compared to the HFD group researchgate.netnih.gov.

Treatment GroupHepatic Lipid Levels
HFDHigh
HFD + IMM-H007Reduced

Furthermore, in HepG2 cells treated with fatty acids, IMM-H007 significantly inhibited SREBP-1c and ACC expression by upregulating AMPK activity nih.gov. The phosphorylation levels of SREBP-1c and ACC were affected by IMM-H007 treatment in HepG2 cells researchgate.net.

Treatment Group (HepG2 cells + FFAs)p-SREBP-1c Levelsp-ACC Levels
ControlHigherHigher
FFAsLowerLower
FFAs + IMM-H007IncreasedIncreased

Note: Data represents relative changes based on research findings.

IMM-H007 has been shown to modulate markers of oxidative stress and inflammatory mediators researchgate.netnih.gov. It decreases the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) researchgate.netnih.gov. These cytokines are involved in the inflammatory response and have been linked to various pathological conditions, including atherosclerosis and malaria researchgate.netnih.govsaspublishers.comrevistanefrologia.com.

Additionally, IMM-H007 reduces the levels of malondialdehyde (MDA), a commonly used biomarker of lipid peroxidation and oxidative damage researchgate.netnih.govsaspublishers.comnih.gov. Increased MDA levels indicate increased oxidative stress nih.govsaspublishers.comnih.gov.

Studies in mice have demonstrated that IMM-H007 treatment leads to a decrease in TNFα, IL-1, IL-6, and MDA expression researchgate.net.

MarkerEffect of IMM-H007 in Mice
TNFαDecreased Expression
IL-1Decreased Expression
IL-6Decreased Expression
MDADecreased Expression

IMM-H007 achieves its anti-inflammatory effects, in part, by suppressing NF-κB activity through the repression of IκBα degradation and NF-κB nuclear translocation, as well as preventing JNK/c-Jun phosphorylation researchgate.netnih.gov.

IMM-H007 also influences the expression of other cholesterol transporters, specifically increasing the expression of ATP-binding cassette subfamily G member 1 (ABCG1) and Scavenger Receptor Class B Type 1 (SR-B1) researchgate.net. These transporters play significant roles in cholesterol efflux, the process by which excess cholesterol is removed from cells frontiersin.orgjscimedcentral.commdpi.com. ABCG1 mediates cholesterol efflux to lipidated HDL particles, while SR-B1 is involved in both cholesterol uptake and efflux jscimedcentral.commdpi.com.

Increased expression of ABCG1 and SR-B1 suggests that IMM-H007 promotes cholesterol efflux and contributes to cholesterol homeostasis researchgate.netfrontiersin.orgjscimedcentral.com. Studies in mice have shown that IMM-H007 increases the expression of both ABCG1 and SR-B1 researchgate.net.

Cholesterol TransporterEffect of IMM-H007 in Mice
ABCG1Increased Expression
SR-B1Increased Expression

AMPK activation, which is influenced by IMM-H007, has also been shown to increase the expression of ABCA1 and ABCG1 in macrophages and SR-BI in the liver researchgate.netnih.gov.

Pre Clinical Investigations of Imm H007 in Disease Models

Cardiovascular System Research

IMM-H007 has demonstrated protective effects in cardiovascular diseases, primarily attributed to its activation of AMPK bioscience.co.ukmedchemexpress.comnih.gov. Research indicates that IMM-H007 influences key pathways involved in the pathogenesis of cardiovascular conditions, including the regulation of endothelial function, vascular inflammation, and cardiac remodeling researchgate.netbioscience.co.ukmedchemexpress.comselleckchem.comcaymanchem.comnih.govfrontiersin.orgdovepress.comresearchgate.net.

Atherosclerosis Research Models

Pre-clinical investigations have utilized animal models, such as ApoE-/- mice, to study the effects of IMM-H007 on atherosclerosis researchgate.netmedchemexpress.comselleckchem.comcaymanchem.comnih.govresearchgate.netnih.govcaymanchem.comjci.org. These models are commonly used to mimic aspects of human atherosclerosis development and progression nih.govscielo.brmdpi.com.

IMM-H007 has been shown to suppress vascular inflammation and improve endothelial dysfunction in pre-clinical settings researchgate.netnih.govdovepress.comnih.govmdpi.com. Studies in human umbilical vein endothelial cells (HUVECs) revealed that IMM-H007 increased endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production researchgate.netnih.gov. This effect was closely linked to the increased phosphorylation of AMPK, protein kinase B (Akt), and eNOS induced by IMM-H007 researchgate.netnih.gov. Inhibition of AMPK completely blocked IMM-H007-induced Akt and eNOS activation, highlighting the AMPK-dependent mechanism researchgate.netnih.gov. IMM-H007 also inhibited the inflammatory response in TNF-α-induced HUVECs by modulating NF-κB and JNK/AP1 signaling pathways dovepress.com. Furthermore, IMM-H007 suppressed vascular inflammation during both the initial stage and the progression of atherosclerosis researchgate.netnih.gov.

Studies in ApoE-/- mice have shown that IMM-H007 suppresses the formation of atherosclerotic lesions researchgate.netcaymanchem.comnih.gov. This effect is observed in mice fed a Paigen diet caymanchem.com. Research suggests that IMM-H007 represents a potential therapeutic strategy to attenuate inflammation and improve endothelial function, thereby acting as a promising approach to treating atherosclerosis researchgate.netnih.gov. IMM-H007 has been reported to reduce atherosclerosis development by suppressing ABCA1 degradation in preclinical trials frontiersin.org.

IMM-H007 influences factors related to macrophage activity and plaque characteristics. It has been shown to promote cholesterol efflux in macrophages researchgate.netselleckchem.com. IMM-H007 treatment in Paigen diet-fed mice increased circulating HDL levels, enhanced the cholesterol efflux capacity of HDL, and improved in vivo reverse cholesterol transport (RCT) from macrophages to the plasma, liver, and feces researchgate.net. The inhibition of ABCA1 protein degradation by IMM-H007 further reduced atherosclerotic plaque formation in apoE-/- mice researchgate.net. IMM-H007 has also been reported to increase markers of plaque stability hkcchk.com. Additionally, IMM-H007 has been shown to attenuate oxLDL uptake in macrophages through the PP2A/NF-κB/LOX-1 pathway, inhibiting foam cell formation nih.gov.

Effects on Atherosclerotic Plaque Formation and Progression in Animal Models

Cardiac Fibrosis Research Models

IMM-H007 has been investigated in models of cardiac fibrosis, a key contributor to heart failure researchgate.netnih.govmedchemexpress.comselleckchem.comfrontiersin.orgdovepress.comresearchgate.net. Models such as isoprenaline-induced cardiac fibrosis in mice have been utilized researchgate.netnih.govselleckchem.comcaymanchem.comnih.govjci.org.

IMM-H007 attenuates cardiac fibrosis induced by agents like isoprenaline and angiotensin II (AngII) researchgate.netnih.govmedchemexpress.comnih.govselleckchem.comdovepress.comresearchgate.netjci.org. In mice, continual subcutaneous injection of isoprenaline caused cardiac fibrosis and dysfunction, which was attenuated by IMM-H007 nih.gov. IMM-H007 reduced isoprenaline-induced cardiac fibrosis, diastolic dysfunction, α-smooth muscle actin expression, and collagen I deposition in both wild-type and AMPKα2-/- mice nih.govselleckchem.com.

IMM-H007's effects on cardiac fibrosis involve the TGFβ1 signaling pathway researchgate.netnih.govmedchemexpress.comnih.govselleckchem.comresearchgate.net. It has been shown to decrease the expression of TGF-β1 and inhibit the activation of Smad2 in heart tissues researchgate.netnih.gov. In mouse primary cultured cardiac fibroblasts and human cardiac fibroblasts-adult ventricular (HCF-av), IMM-H007 significantly reduced AngII-induced TGF-β1 expression, which was associated with AMPK activation researchgate.netnih.gov. Surface plasmon resonance and molecular docking experiments indicated that IMM-H007 directly interacts with TGFβ1, inhibiting its binding to TGFβ type II receptors and downregulating the Smad2/3 signaling pathway downstream of TGFβ1 researchgate.netnih.gov. These findings suggest that IMM-H007 inhibits isoprenaline-induced cardiac fibrosis via both AMPKα2-dependent and -independent mechanisms researchgate.netnih.govselleckchem.com.

While IMM-H007 markedly reduced AngII-induced cardiac fibroblast activation and matrix protein production (Collagen I and Collagen III), it did not affect AngII-induced cardiac hypertrophy in the studied model nih.gov.

Table 1: Summary of IMM-H007 Effects in Pre-clinical Cardiovascular Models

Disease Model / ConditionKey FindingRelevant Mechanism(s)Animal Model / Cell Type
Atherosclerosis Suppressed atherosclerotic lesion formationInhibition of ABCA1 degradation, promotion of cholesterol efflux, anti-inflammationApoE-/- mice
Endothelial Dysfunction Improved endothelial function, increased eNOS activity and NO productionAMPK-PI3K-AKT-eNOS pathway activationHUVECs, ApoE-/- mice
Vascular Inflammation Suppressed inflammation in initial stage and progression, reduced monocyte adhesion/transmigrationNF-κB and JNK/AP1 signaling pathway inhibitionHUVECs, ApoE-/- mice
Macrophage Infiltration/Activity Promoted cholesterol efflux, inhibited oxLDL uptake, increased markers of plaque stabilityABCA1 degradation inhibition, PP2A/NF-κB/LOX-1 pathway modulationMacrophages (THP-1, RAW264.7), ApoE-/- mice, aortic tissue
Cardiac Fibrosis Attenuated fibrosis, reduced α-SMA and collagen I/III expression, improved diastolic functionTGFβ1 signaling pathway targeting (Smad2/3 inhibition), AMPK activationIsoprenaline-induced mice, AngII-induced mice, Cardiac fibroblasts

Table 2: Molecular Targets and Pathways Influenced by IMM-H007

Investigation of Effects on Myocardial Remodeling Processes

Pre-clinical research has explored the effects of IMM-H007 on myocardial remodeling, a process characterized by structural and functional changes in the heart, often involving cardiac hypertrophy and fibrosis, which can lead to cardiac dysfunction. nih.govresearchgate.net Studies using an angiotensin II (AngII)-induced cardiac remodeling model in mice demonstrated that IMM-H007 significantly improved heart function, evidenced by increased left ventricular ejection fraction (%LVEF) and left ventricular fractional shortening (%LVFS). nih.gov

Furthermore, IMM-H007 markedly reduced AngII-induced cardiac fibroblast activation and the production of matrix proteins, such as Collagen I and Collagen III, which are indicators of cardiac fibrosis. nih.gov While IMM-H007 did not affect AngII-induced cardiac hypertrophy in this model, it was observed to activate AMPK, decrease the expression of TGF-β1, and inhibit the activation of Smad2 in heart tissues. nih.gov In studies involving human cardiac fibroblasts, IMM-H007 also activated AMPK and suppressed AngII-induced TGF-β1 expression. nih.gov These findings suggest that IMM-H007 improves heart function and alleviates cardiac fibrosis by regulating the AMPK-TGF-β1 signaling pathway. nih.gov

Another study investigating isoprenaline-induced cardiac fibrosis in mice also showed that IMM-H007 attenuated this process. caymanchem.comnih.gov This effect was mediated through both AMPKα2-dependent and -independent pathways. nih.gov IMM-H007 was found to reduce TGF-β1 expression in an AMPK-dependent manner. nih.gov Additionally, it inhibited isoprenaline-induced Smad2/3 phosphorylation, a downstream signal of TGF-β1, independently of AMPKα2 activation. nih.gov Further investigation revealed that IMM-H007 can directly bind to TGF-β1, thereby inhibiting the binding of TGF-β1 ligand to its receptor and reducing its downstream signaling. nih.gov

Metabolic Disorder Research

IMM-H007 has been extensively studied for its effects on various metabolic disorders, including hyperlipidemia, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD). caymanchem.commedchemexpress.commedkoo.comlongdom.orgresearchgate.netresearchgate.netsun-shinechem.comnih.govfrontiersin.org It has been identified as a novel lipid-lowering agent. sun-shinechem.com

Hyperlipidemia and Dyslipidemia Research Models

Research in hyperlipidemic and dyslipidemic animal models has shown that IMM-H007 can improve lipid metabolism disorders. caymanchem.commedkoo.comlongdom.orgresearchgate.netsun-shinechem.comnih.govfrontiersin.org In hamsters fed a high-fat diet (HFD), a common model for hyperlipidemia, IMM-H007 treatment significantly lowered serum lipid levels. researchgate.netnih.gov

Regulation of Systemic Lipid Metabolism (e.g., triglycerides, total cholesterol, LDL-C)

Studies have consistently shown that IMM-H007 treatment leads to a reduction in key systemic lipid parameters. In hamsters fed a high-fat diet, IMM-H007 (at doses of 2 mg/kg per day and above, or 18 mg/kg) reduced serum levels of triglycerides (TAG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). caymanchem.comlongdom.org The dyslipidemia observed in HFD-fed hamsters, characterized by increased serum levels of TG, cholesterol, and free fatty acids (FFAs), improved with IMM-H007 treatment. nih.gov This included a significant reduction in plasma TG levels. nih.gov

Data from studies in HFD-fed hamsters illustrate the impact of IMM-H007 on serum lipid levels:

Treatment GroupSerum Triglycerides (TG)Serum Total Cholesterol (TC)Serum LDL-CSerum HDL
HFDIncreasedIncreasedIncreasedDecreased
HFD + IMM-H007ReducedReducedReducedIncreased

These findings indicate that IMM-H007 effectively regulates systemic lipid metabolism in hyperlipidemic conditions. researchgate.netnih.gov

Impact on Hepatic Lipid Accumulation

In addition to its effects on systemic lipids, IMM-H007 has been shown to impact hepatic lipid accumulation. In hamsters fed a high-fat diet, IMM-H007 treatment reduced hepatic cholesterol and triglyceride contents. longdom.org Histological analysis using Oil Red O staining of liver tissue from HFD-fed hamsters also demonstrated that IMM-H007 improved lipid accumulation. longdom.org

Further studies confirmed that IMM-H007 treatment at 200 mg/kg reduced hepatic lipid levels in HFD-fed hamsters. researchgate.net Pathological observations of liver tissue showed that while livers from hamsters on HFD had more lipid vacuoles, treatment with IMM-H007 markedly reduced these lipid vacuoles and ameliorated liver steatosis. researchgate.net Correspondingly, hepatic TC and TG contents were lower in hamsters treated with IMM-H007 compared to the HFD-fed group. researchgate.net

IMM-H007's mechanism in reducing hepatic lipid accumulation involves regulating lipid metabolism pathways. It has been reported to inhibit fatty acid import into hepatocytes and liver lipogenesis, while simultaneously stimulating fatty acid oxidation, autophagy, and the export of hepatic lipids. nih.govnih.gov These actions contribute to the resolution of hepatic steatosis. nih.govnih.gov

Nonalcoholic Fatty Liver Disease (NAFLD) Research Models

IMM-H007 has been investigated as a potential therapeutic candidate for nonalcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of triglycerides in hepatocytes. nih.govnih.gov Studies in hamsters fed a high-fat diet, serving as a model for NAFLD, have evaluated the effects of IMM-H007 on hepatic steatosis and liver function. nih.govnih.gov

Resolution of Hepatic Steatosis and Improvement of Liver Function

Research indicates that IMM-H007 can eliminate hepatic steatosis in HFD-fed hamsters. nih.govnih.gov Compared to HFD-only controls, IMM-H007 treatment significantly lowered serum levels of TG, total cholesterol, and FFAs. nih.govnih.gov Importantly, it also led to a prominent decrease in levels of serum transaminases, which are indicators of liver function and damage. nih.govnih.gov

Magnetic resonance imaging (MRI) and histopathological analyses further revealed that hepatic lipid accumulation and fibrosis were improved by IMM-H007 treatment. nih.govnih.gov Liver histopathological evaluations showed that IMM-H007 treatment attenuated the increased lipid accumulation observed in liver cells of HFD-fed hamsters. nih.gov IMM-H007 therapy also improved hepatic fibrosis in these animals. nih.gov

These improvements were accompanied by an improvement in insulin (B600854) resistance and oxidative stress, as well as an attenuation of inflammation. nih.govnih.gov Mechanistically, IMM-H007 reduced the expression of proteins involved in the uptake of hepatic fatty acids and lipogenesis, while increasing very low-density lipoprotein secretion and the expression of proteins responsible for fatty acid oxidation and autophagy. nih.govnih.gov These in vivo findings suggest that IMM-H007 resolves hepatic steatosis by regulating lipid metabolism. nih.govnih.gov

Modulation of Fatty Acid Oxidation, Lipogenesis, and Autophagy in Liver

Pre-clinical investigations have explored the effects of IMM-H007 on key lipid metabolic pathways in the liver, including fatty acid oxidation, lipogenesis, and autophagy, particularly in the context of hepatic steatosis. Studies utilizing models such as hamsters fed a high-fat diet (HFD) have provided insights into the mechanisms by which IMM-H007 influences hepatic lipid homeostasis nih.govnih.gov.

Research indicates that IMM-H007 treatment in HFD-fed hamsters significantly impacts the expression of proteins involved in hepatic lipid metabolism. It has been observed to reduce the expression of proteins associated with the uptake of hepatic fatty acids and lipogenesis nih.govnih.gov. Concurrently, IMM-H007 treatment increased the expression of proteins responsible for fatty acid oxidation and autophagy nih.govnih.gov.

In vivo studies have demonstrated that IMM-H007 inhibits fatty acid import into hepatocytes and suppresses liver lipogenesis nih.govnih.gov. Simultaneously, it stimulates fatty acid oxidation and autophagy of lipid droplets nih.govnih.gov. These actions collectively contribute to the resolution of hepatic steatosis by regulating lipid metabolism nih.govnih.gov.

The observed effects on lipid metabolism are suggested to be, at least partially, mediated by the activation of 5'-AMP-activated protein kinase (AMPK) nih.gov. AMPK is a crucial cellular energy sensor that plays a significant role in modulating hepatic lipid metabolism by suppressing lipogenesis and stimulating fatty acid oxidation nih.gov. IMM-H007 treatment has been shown to enhance AMPK activation in hamsters subjected to chronic treatment nih.gov.

Further exploration into the mechanism by which IMM-H007 ameliorates hepatic steatosis revealed its effects on proteins promoting β-oxidation. Compared to HFD-only controls, IMM-H007 therapy increased hepatic expression of proteins such as SIRT1, PGC1α, and CPT1 nih.gov. CPT1 is recognized as the rate-limiting enzyme in mitochondrial β-oxidation nih.gov.

Beyond stimulating fatty acid oxidation, IMM-H007 also activates fat disposal by inducing autophagy nih.gov. Autophagy, specifically lipophagy, is a lipolytic process involving the transport and degradation of lipid droplets within lysosomes nih.govfrontiersin.org. Autophagy plays a significant role in modulating insulin resistance and improving lipid metabolism in the context of NAFLD nih.govfrontiersin.org. Molecular indicators of autophagy, such as Beclin-1, which is involved in the formation of the phagophore, have been examined in relation to IMM-H007 treatment nih.gov.

The integrated modulation of these pathways—reducing fatty acid uptake and lipogenesis while enhancing fatty acid oxidation and autophagy—underscores the potential of IMM-H007 as a therapeutic candidate for conditions characterized by hepatic lipid accumulation nih.govnih.gov.

Here is a summary of key findings on the modulation of hepatic pathways by IMM-H007 in pre-clinical models:

PathwayEffect of IMM-H007 Treatment in Liver (Pre-clinical Models)Key Proteins/Processes Affected
Fatty Acid UptakeDecreasedInhibition of fatty acid import into hepatocytes
LipogenesisDecreasedReduced expression of proteins involved in lipogenesis, Inhibition of liver lipogenesis, Suppression of AMPK/SREBP-1c and AMPK/ACC pathways frontiersin.orgfrontiersin.orgresearchgate.net
Fatty Acid OxidationIncreasedIncreased expression of proteins promoting β-oxidation (SIRT1, PGC1α, CPT1), Stimulation of fatty acid oxidation nih.govnih.gov
Autophagy (Lipophagy)IncreasedInduction of autophagy, Increased expression of proteins responsible for autophagy, Activation of fat disposal via autophagy nih.govnih.gov
Hepatic Lipid ExportPromotedIncreased very low density lipoprotein secretion, Promotion of hepatic TG export nih.gov

These findings highlight the multifaceted action of IMM-H007 in regulating hepatic lipid metabolism in pre-clinical settings.

Pre Clinical Pharmacokinetic and Metabolomic Research of Imm H007

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Pre-clinical ADME studies of IMM-H007 have primarily been conducted in hamsters, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. researchgate.netnih.goveuropeanreview.orgnih.gov

Pre-clinical Absorption Characteristics and Dynamics

IMM-H007 is rapidly absorbed following oral administration in hamsters. researchgate.netnih.goveuropeanreview.org Pharmacokinetic parameters such as peak plasma concentration (Cmax) and area under the curve (AUC) for its metabolites, M1 and MP, demonstrate dose-proportional increases with increasing IMM-H007 dosage in both male and female hamsters. researchgate.netnih.goveuropeanreview.org The half-life (T1/2) and mean residence time (MRT) of these metabolites were observed to be significantly prolonged with increasing doses, indicating linear dynamic characteristics without significant gender differences in hamsters. researchgate.netnih.goveuropeanreview.org The oral bioavailability of IMM-H007 in golden hamsters, calculated based on the sum of M1 and MP exposure, was reported as 6.97% in males and 8.95% in females. researchgate.netnih.goveuropeanreview.org

Identification and Characterization of Active Metabolites (e.g., M1, MP)

IMM-H007 functions as a prodrug and is rapidly metabolized in the blood. researchgate.netmdpi.com Two principal metabolites, M1 and MP, have been identified and characterized. nih.gov M1, chemically known as (3S,4R,5R)-2-(hydroxymethyl)-5-(6-((3-hydroxyphenyl)amino)-9H-purin-9-yl)tetrahdrofuran-3,4-diol, is formed from IMM-H007 through deacetylation by esterase in the blood after oral administration. researchgate.netnih.govmdpi.com M1 is then transported into cells via equilibrative nucleoside transporters (ENT) and subsequently phosphorylated by adenosine (B11128) kinase to form MP. researchgate.netmdpi.com MP, chemically identified as ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-hydroxyphenyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate (B84403), is considered a key active metabolite responsible for some of the observed pharmacological effects, including the activation of AMPK. researchgate.netmdpi.comresearchgate.net

Metabolic Stability in Biological Matrices and Artificial Biofluids

Studies have assessed the stability of IMM-H007 and its metabolites in various biological matrices and artificial biofluids. IMM-H007, M1, and MP have demonstrated stability during sample preparation procedures. researchgate.netnih.goveuropeanreview.orgnih.gov Furthermore, IMM-H007 and its metabolites were found to be stable in Tris-HCl buffer, artificial gastric juices, and artificial intestinal juices. researchgate.netnih.goveuropeanreview.org

Metabolomic Profiling in Pre-clinical Models

Metabolomic profiling has been employed in pre-clinical models, particularly in hyperlipidemic hamsters, to understand the systemic metabolic changes induced by IMM-H007 treatment. nih.govresearchgate.netacs.org Techniques such as 1H NMR-based metabolomics, UPLC-MS/MS, and GC analysis have been utilized for this purpose. nih.govresearchgate.netacs.org

Analysis of Systemic Metabolic Changes in Diverse Biological Samples (e.g., serum, liver, urine, feces)

Metabolomic analysis has been conducted on diverse biological samples including serum, liver, urine, and feces from hamsters treated with IMM-H007. nih.govresearchgate.netacs.org These studies have revealed that IMM-H007 treatment improves the metabolism of various substance classes that were dysregulated in hyperlipidemic models. nih.govresearchgate.netacs.org This includes improvements in the metabolism of carbohydrates, ketone bodies, fatty acids, amino acids, and bile acids. nih.govresearchgate.netacs.org Significant differences in the comprehensive metabolite profiles were observed across different biological samples. acs.org

Correlation Between Metabolite Changes and Underlying Biological Mechanisms

Here is a summary of key pharmacokinetic parameters for M1 and MP in golden hamsters after oral administration of IMM-H007, based on available data:

ParameterSexValue (approximate)UnitSource
Bioavailability (M1 + MP)Male6.97% researchgate.netnih.goveuropeanreview.org
Bioavailability (M1 + MP)Female8.95% researchgate.netnih.goveuropeanreview.org
Linearity (IMM-H007)-1-500ng/mL researchgate.netnih.goveuropeanreview.orgnih.gov
Linearity (M1)-2-1000ng/mL researchgate.netnih.goveuropeanreview.orgnih.gov
Linearity (MP)-10-5000ng/mL researchgate.netnih.goveuropeanreview.orgnih.gov
LLOQ (IMM-H007)-1ng/mL nih.gov
LLOQ (M1)-2ng/mL nih.gov
LLOQ (MP)-10ng/mL nih.gov
Biological SampleMetabolic Changes Observed with IMM-H007 Treatment in Hyperlipidemic HamstersSource
SerumImproved metabolism of carbohydrate, ketone bodies, fatty acids, amino acids, and bile acids. Restoration of normal energy metabolism. nih.govresearchgate.netacs.org
LiverImproved metabolism of carbohydrate, ketone bodies, fatty acids, amino acids, and bile acids. Regulation of lipid homeostasis. nih.govresearchgate.netnih.govnih.govacs.org
UrineImproved metabolism of carbohydrate, ketone bodies, fatty acids, amino acids, and bile acids. nih.govresearchgate.netacs.org
FecesImproved metabolism of carbohydrate, ketone bodies, fatty acids, amino acids, and bile acids. Changes in gut microbiota composition. nih.govresearchgate.netacs.org

Gut Microbiota Modulation in Pre-clinical Models

Pre-clinical studies using hyperlipidemic hamsters have explored the impact of IMM-H007 on the gut microbiota acs.orgnih.gov. These studies suggest that IMM-H007 can influence the composition and diversity of intestinal flora, which in turn may contribute to its observed metabolic effects acs.orgnih.gov.

Impact of IMM-H007 on Intestinal Flora Composition and Diversity

Research indicates that a high-fat diet (HFD) can induce significant changes in the gut microbiota composition in hamsters acs.orgnih.gov. Specifically, an HFD has been associated with high levels of the Firmicutes phylum and low levels of Bacteroidetes acs.orgnih.gov. Pre-clinical administration of IMM-H007 has been shown to reverse this imbalance, suggesting its ability to regulate the composition of the gut flora acs.orgnih.gov.

Analysis of fecal microbial composition and diversity in control, model (HFD), and IMM-H007 treatment groups has shown fluctuations over time acs.org. The abundance and diversity of the fecal microbiota, as measured by total operational taxonomic units (OTUs), varied across these groups acs.org. At the phylum level, Bacteroidetes, Firmicutes, Proteobacteria, and Tenericutes were identified as predominant microbial divisions acs.org. IMM-H007 treatment altered the composition of the gut flora acs.org. For instance, HFD decreased the abundance of Alistipes, a genus known to produce succinic acid, which is associated with improved gut barrier function acs.org.

Data on the relative abundance of key phyla in different groups is summarized in the table below, illustrating the shift induced by IMM-H007 in HFD-fed hamsters.

GroupFirmicutes (Relative Abundance)Bacteroidetes (Relative Abundance)
HFD ModelHighLow
IMM-H007 TreatmentReversed (Lower)Reversed (Higher)
Control--

Interplay Between Altered Gut Microbiota and Metabolic Effects

Studies have analyzed the correlation between changes in gut flora and metabolic profiles in hyperlipidemic hamsters treated with IMM-H007 acs.orgnih.gov. The results indicate that IMM-H007 treatment improves hyperlipidemic metabolism and the structure of the gut microbiota acs.orgnih.gov.

Hyperlipidemia is associated with the dysregulation of various metabolic pathways, including those related to carbohydrate, amino acid, lipid, fatty acid, and bile acid metabolism, as well as ketone body formation and intestine-related metabolites acs.org. IMM-H007 has been shown to reverse these dysregulated metabolic pathways acs.org.

The observed beneficial metabolic effects of IMM-H007, such as improved glucose and lipid metabolism, are correlated with the changes it induces in the gut microbiota structure acs.orgnih.govpatsnap.com. This suggests a potential interplay where the modulation of the intestinal flora by IMM-H007 contributes to the observed improvements in metabolic health in pre-clinical models of hyperlipidemia acs.orgnih.gov.

The mechanism may involve the influence of the altered gut microbiota on host metabolism through various pathways, including the production of metabolites frontiersin.orgfrontiersin.org. While the search results highlight the correlation and the reversal of HFD-induced changes in both gut flora and metabolism by IMM-H007, further detailed mechanisms of this interplay are areas of ongoing research.

Advanced Research Methodologies and Approaches for Imm H007 Studies

In Vitro Cellular Assay Systems

In vitro studies using various cell lines and primary cell cultures are fundamental to understanding the direct effects of IMM-H007 at the cellular level. These models provide controlled environments to examine specific cellular processes and signaling pathways influenced by the compound.

Endothelial Cell Models (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

Human Umbilical Vein Endothelial Cells (HUVECs) are widely used as a model system to study vascular biology, endothelial dysfunction, and the pathophysiology of diseases such as atherosclerosis. nih.govmdpi.com HUVECs retain characteristics of endothelial cells in vivo and are valuable for understanding the effects of various stimuli, including potential therapeutic compounds like IMM-H007, on the vascular endothelium. nih.govmdpi.com

Studies using HUVECs have shown that IMM-H007 can suppress vascular inflammation and improve endothelial function. nih.govresearchgate.net In vitro experiments with HUVECs have revealed that IMM-H007 increases endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production. nih.govresearchgate.net This effect is closely related to the increased phosphorylation of AMP-activated protein kinase (AMPK), protein kinase B (Akt), and eNOS induced by IMM-H007. nih.govresearchgate.net Furthermore, the inhibition of AMPK by Compound C has been shown to completely block IMM-H007-induced Akt and eNOS activation in HUVECs. nih.govresearchgate.net IMM-H007 has also been reported to decrease endothelial inflammation in HUVECs by suppressing NF-κB activity through the repression of IκBα degradation and NF-κB nuclear translocation, as well as preventing JNK/AP1 phosphorylation. researchgate.net

Hepatocyte Models (e.g., HepG2 cells)

Hepatocyte models, such as the human hepatocellular carcinoma cell line HepG2, are utilized to investigate the effects of compounds on liver cell function and lipid metabolism. longdom.orgmdpi.comruntogen.com HepG2 cells are a commonly used model in liver cancer research and studies related to liver metabolism and drug testing. runtogen.com

Research involving HepG2 cells has demonstrated that IMM-H007 treatment results in the dose-dependent activation of AMPK. longdom.org This activation leads to increased lipid oxidation and decreased lipid biosynthesis in these cells. longdom.org Studies have also shown that IMM-H007 can reduce p65 expression in free fatty acid (FFA) + lipopolysaccharide (LPS)-treated HepG2 cells, indicating an effect on inflammatory pathways in hepatocytes. researchgate.net The decrease in p65 expression correlated with the upregulation of AMPK phosphorylation by IMM-H007 treatment, and this effect could be abolished by an AMPK inhibitor (Compound C). researchgate.net

Macrophage Models (e.g., THP-1, J774A.1 cells)

Macrophage models, including human monocytic cell line THP-1 and murine macrophage cell line J774A.1, are employed to study immune responses, inflammation, and lipid metabolism in macrophages. nih.govmdpi.comubc.canih.gov THP-1 cells can be differentiated into macrophage-like phenotypes and are used to study macrophage functions and inflammatory responses. mdpi.comubc.canih.gov J774A.1 cells are another commonly used murine macrophage cell line for studying macrophage function. mdpi.comubc.ca

Studies in macrophages have indicated that IMM-H007 promotes cholesterol efflux. researchgate.net IMM-H007 facilitates cell-surface localization of ATP-binding cassette subfamily A member 1 (ABCA1) in macrophages, thereby promoting cholesterol efflux. selleckchem.com IMM-H007 has also been shown to decrease TNFα, IL-1, and IL-6 levels in J774A.1 macrophages. researchgate.net

Cardiac Fibroblast Models (e.g., Mouse Primary Cultured Cardiac Fibroblasts, Human Cardiac Fibroblasts-Adult Ventricular - HCF-av)

Cardiac fibroblast models, such as mouse primary cultured cardiac fibroblasts and human cardiac fibroblasts-adult ventricular (HCF-av), are crucial for investigating cardiac fibrosis, a process involving the excessive accumulation of extracellular matrix in the heart. nih.govuni-goettingen.de Understanding the behavior of human cardiac fibroblasts is vital for developing therapies for cardiac fibrosis. uni-goettingen.de

In mouse primary cultured cardiac fibroblasts, pharmacological activation of AMPK by IMM-H007 significantly reduced Angiotensin II (AngII)-induced transforming growth factor β1 (TGF-β1) expression. nih.gov Consistently, in human cardiac fibroblasts-adult ventricular (HCF-av), IMM-H007 activated AMPK and markedly suppressed AngII-induced TGF-β1 expression. researchgate.netnih.gov These findings suggest that IMM-H007 alleviates cardiac fibrosis by regulating AMPK-TGF-β1 signaling. nih.gov

In Vivo Animal Model Systems

In vivo animal models are essential for evaluating the systemic effects and therapeutic potential of IMM-H007 in a complex biological system. These models allow researchers to study the compound's impact on disease progression and physiological functions.

Genetically Modified Models (e.g., ApoE-/- mice, AMPKα2-/- mice)

Genetically modified animal models, such as ApoE-/- mice and AMPKα2-/- mice, are valuable tools for studying specific disease mechanisms and the role of particular genes in the effects of IMM-H007. ApoE-/- mice are commonly used models for atherosclerosis research due to their propensity to develop atherosclerotic lesions. nih.govgoogle.com AMPKα2-/- mice are utilized to discern the AMPKα2-dependent and -independent effects of compounds. researchgate.netnih.gov

In ApoE-/- mice, IMM-H007 has been shown to suppress the formation of atherosclerotic lesions. nih.govresearchgate.net IMM-H007 suppressed vascular inflammation both in the initial stage and during the progression of atherosclerosis in these mice. nih.govresearchgate.net IMM-H007 also decreased atherosclerotic lesion area in ApoE-/- mice fed a Paigen diet. caymanchem.com Furthermore, suppression of ABCA1 degradation by IMM-H007 reduced atherosclerotic plaque formation in ApoE-/- mice. researchgate.netsemanticscholar.org

Studies in both wild-type and AMPKα2-/- mice have investigated the effects of IMM-H007 on cardiac fibrosis induced by isoprenaline. researchgate.netnih.govnih.gov IMM-H007 attenuated isoprenaline-induced cardiac fibrosis, diastolic dysfunction, α-smooth muscle actin expression, and collagen I deposition in both wild-type and AMPKα2-/- mice. researchgate.netnih.govnih.gov This suggests that IMM-H007 inhibits cardiac fibrosis via both AMPKα2-dependent and -independent mechanisms. researchgate.netnih.govnih.gov While IMM-H007 inhibited TGFβ1 expression in wild-type mice, it did not do so in AMPKα2-/- mice, indicating an AMPKα2-dependent mechanism for TGFβ1 expression regulation. researchgate.netnih.govnih.gov By contrast, IMM-H007 inhibited Smad2/3 signaling downstream of TGFβ1 in both wild-type and AMPKα2-/- mice, suggesting an AMPKα2-independent mechanism for this effect. researchgate.netnih.govnih.gov

Table of Research Findings in Animal Models

Animal ModelCondition/InductionKey Findings of IMM-H007 TreatmentRelevant Pathways/MarkersSource
ApoE-/- miceHigh-fat diet / AtherosclerosisSuppressed atherosclerotic lesion formation; Suppressed vascular inflammation; Reduced plaque area.AMPK, eNOS, NF-κB, JNK/AP1, ABCA1 nih.govresearchgate.netresearchgate.netgoogle.comcaymanchem.comsemanticscholar.org
Wild-type miceIsoprenaline-induced fibrosisAttenuated cardiac fibrosis, diastolic dysfunction, α-smooth muscle actin expression, collagen I deposition; Inhibited TGFβ1 expression; Inhibited Smad2/3 signaling.AMPKα2, TGFβ1, Smad2/3 researchgate.netnih.govnih.gov
AMPKα2-/- miceIsoprenaline-induced fibrosisAttenuated cardiac fibrosis, diastolic dysfunction, α-smooth muscle actin expression, collagen I deposition; Inhibited Smad2/3 signaling (but not TGFβ1 expression).AMPKα2, TGFβ1, Smad2/3 researchgate.netnih.govnih.gov
HamstersHigh-fat diet / HyperlipidemiaReduced serum triglycerides, total cholesterol, LDL cholesterol; Reduced hepatic lipid accumulation; Improved hepatic steatosis.AMPK, lipid metabolism pathways (fatty acid import, lipogenesis, oxidation, autophagy, VLDL secretion), gut microbiota composition (Firmicutes, Bacteroidetes) longdom.orgnih.govacs.org
Ob/Ob obese miceInsulin (B600854) resistanceImproved microvascular endothelial function.Endothelial function markers google.com

Diet-Induced Disease Models (e.g., High-Fat Diet-fed Hamsters)

Diet-induced disease models, particularly using high-fat diets (HFD) in hamsters, have been instrumental in evaluating the effects of IMM-H007 on metabolic disorders such as hyperlipidemia and nonalcoholic fatty liver disease (NAFLD). Hamsters are considered a relevant model for human pathophysiology due to their similar cardiovascular and hepatic systems and their response to diet-induced obesity and dyslipidemia nih.gov.

Studies using HFD-fed hamsters have shown that IMM-H007 treatment can significantly improve lipid metabolism disorders. For instance, IMM-H007 has been observed to reduce serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) in HFD-fed hamsters longdom.orgnih.gov. Additionally, it has been shown to decrease hepatic lipid accumulation, as indicated by Oil Red O staining of liver tissue longdom.org. Research has also demonstrated that IMM-H007 can improve hepatic steatosis and fibrosis in this model, accompanied by improvements in insulin resistance, oxidative stress, and inflammation nih.gov. These beneficial effects are associated with the regulation of proteins involved in fatty acid uptake, lipogenesis, very low-density lipoprotein secretion, fatty acid oxidation, and autophagy nih.gov.

Data from studies in HFD-fed hamsters highlight the potential of IMM-H007 in ameliorating key features of metabolic syndrome and NAFLD.

ParameterHFD ControlIMM-H007 Treatment (Example Change)Source
Serum Triglycerides (TG)ElevatedDecreased longdom.orgnih.gov
Serum Total Cholesterol (TC)ElevatedDecreased longdom.orgnih.gov
Serum LDL-CElevatedDecreased longdom.orgnih.gov
Hepatic Lipid AccumulationElevatedDecreased longdom.orgnih.gov
Hepatic FibrosisPresentImproved nih.gov
Insulin ResistancePresentImproved nih.gov

Biophysical and Computational Approaches

Biophysical and computational approaches are crucial for understanding the molecular interactions of IMM-H007 with its biological targets. These methods provide insights into binding mechanisms and affinities at an atomic level biophysics.org.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand within the active site of a target macromolecule, typically a protein mdpi.com. This method is valuable for exploring potential interactions and understanding binding mechanisms .

Molecular docking studies have been employed to investigate the interaction of IMM-H007 with its targets. For example, docking studies have suggested that IMM-H007 may activate AMP-activated protein kinase (AMPK) by binding to and regulating its γ subunit longdom.org. Furthermore, docking studies have shown that IMM-H007 interacts directly with transforming growth factor β1 (TGFβ1), engaging in interactions with specific residues such as Arg 25 and Ile 33 nih.gov. These findings support the understanding of how IMM-H007 exerts its effects by directly influencing target proteins nih.gov.

Surface Plasmon Resonance (SPR) Analysis for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to measure molecular interactions in real time, providing data on binding kinetics and affinity reactionbiology.comharvard.eduyoutube.com. SPR measures changes in mass on a sensor chip surface as molecules bind, allowing for the determination of binding constants like the equilibrium dissociation constant (KD) harvard.edunih.gov.

SPR experiments have been conducted to quantify the binding affinity between IMM-H007 and its targets. For instance, SPR analysis has demonstrated that IMM-H007 directly binds to TGFβ1 with a KD value of 0.2098 μmol·L−1 nih.gov. SPR-based assays have also shown that IMM-H007 can reduce the binding between TGFβ1 and its receptor, the TGFβ type II receptor nih.gov. These SPR findings provide quantitative evidence for the direct interaction and binding affinity of IMM-H007 with key signaling molecules nih.gov.

InteractionBinding Affinity (KD)MethodSource
IMM-H007 and TGFβ10.2098 μmol·L−1SPR nih.gov

Analytical Chemistry and Omics Technologies

Analytical chemistry and omics technologies are essential for the identification, quantification, and metabolic profiling of IMM-H007 and its effects in biological systems amazon.co.ukfrontiersin.orgelsevier.comrsc.org. These approaches provide comprehensive data on the compound's fate in the body and its impact on global metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the simultaneous quantification of compounds and their metabolites in complex biological matrices tum.deresearchgate.netnus.edu.sg. LC-MS/MS offers high sensitivity, specificity, and reliability for pharmacokinetic studies nih.gov.

A sensitive and specific LC-MS/MS method has been established for the simultaneous quantification of IMM-H007 and its major metabolites, (3S,4R,5R)-2-(hydroxymethyl)-5-(6-((3-hydroxyphenyl)amino)-9H-purin-9-yl)tetrahdrofuran-3,4-diol (M1) and ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-hydroxyphenyl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate (B84403) (MP), in hamster blood nih.gov. This method utilizes electrospray ionization (ESI) in positive ion selective reaction monitoring (SRM) mode for detection nih.gov. The method has demonstrated satisfactory linearity over a range of concentrations for IMM-H007, M1, and MP, with low limits of quantification (LLOQs) suitable for pharmacokinetic studies nih.govnih.gov. The method has been successfully applied to study the pharmacokinetics of IMM-H007 in hamsters after oral administration, revealing rapid absorption and the presence of its metabolites nih.govnih.gov.

CompoundMonitored Transition (SRM, positive ion mode)Linearity Range (ng/mL)LLOQ (ng/mL)Source
IMM-H007486.2 → 228.11-5001 nih.gov
M1360.0 → 228.02-10002 nih.gov
MP440.0 → 228.010-500010 nih.gov

Nuclear Magnetic Resonance (NMR)-Based Metabolomics for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for metabolomics, enabling the identification and quantification of a wide range of metabolites in biological samples umich.edumdpi.comfrontiersin.org. NMR-based metabolomics provides a global view of metabolic changes in response to interventions frontiersin.org.

NMR-based metabolomics has been utilized to investigate the metabolic profiles in biological matrices from HFD-fed hamsters treated with IMM-H007 acs.org. Analysis of serum, urine, feces, and liver samples using NMR metabolomics has revealed that IMM-H007 treatment reverses dysregulated metabolic pathways associated with lipid metabolism disorders acs.org. Significant changes in the metabolism of carbohydrates, ketone bodies, fatty acids, amino acids, and bile acids have been observed in hyperlipidemic hamsters treated with IMM-H007 acs.org. For example, elevated levels of ketone bodies like acetoacetate (B1235776) and acetone (B3395972) in serum and urine, and 3-HB in serum, liver, and urine, which are indicative of uncontrolled lipolysis and ketogenesis in HFD-fed hamsters, were affected by IMM-H007 treatment acs.org. The study also indicated that IMM-H007 treatment improved normal amino acid metabolism acs.org. Furthermore, NMR-based metabolomics, combined with 16S rRNA gene sequencing, has shown that IMM-H007 can improve the structure of the gut microbiota in hyperlipidemic hamsters, including the ratio of Firmicutes to Bacteroidetes acs.orgresearchgate.netfrontiersin.org.

16S rRNA Gene Sequencing for Microbiome Composition Analysis

16S rRNA gene sequencing is a powerful technique used to characterize the microbial communities present in a sample, such as the gut microbiome. By sequencing the highly conserved 16S ribosomal RNA gene, researchers can identify and determine the relative abundance of different bacterial taxa within a sample. This method provides a culture-independent approach to assess microbial diversity and composition. nih.goveurofinsgenomics.euplos.orgresearchgate.net

In the context of IMM-H007 studies, 16S rRNA gene sequencing has been utilized to investigate the compound's effects on the gut microbiota composition. One study reported that IMM-H007 improved the structure of the gut microbiota, including alterations in the abundance of Firmicutes and Bacteroidetes, in hyperlipidemic hamsters. researchgate.net Analyzing changes in these bacterial populations can provide insights into how IMM-H007 might exert its effects, potentially through modulating the gut-liver axis or other microbiome-related pathways involved in lipid metabolism and related conditions. researchgate.net

Western Blotting and Immunoblotting for Protein Expression and Phosphorylation Analysis

Western blotting, also known as immunoblotting, is a widely used technique for detecting specific proteins in a sample and analyzing their expression levels and post-translational modifications, such as phosphorylation. nih.gov This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. nih.gov Phosphorylation, the addition of a phosphate group to a protein, is a critical regulatory mechanism that can alter protein activity and signaling pathways.

Western blotting and immunoblotting have been extensively used in IMM-H007 research to investigate its molecular targets and downstream signaling events. Studies have shown that IMM-H007 can activate AMP-activated protein kinase (AMPK), a key enzyme involved in energy metabolism. Western blot analysis has demonstrated that IMM-H007 treatment leads to the dose-dependent activation of AMPK in cell lines, indicated by increased phosphorylation of AMPK. longdom.org

Furthermore, these techniques have been crucial in elucidating the mechanisms by which IMM-H007 affects various pathways. For instance, Western blotting was used to show that IMM-H007 decreased TGFβ1-induced phosphorylation of Smad2/3, suggesting that IMM-H007 interacts with TGFβ1 signaling. nih.gov Studies investigating the effects of IMM-H007 on cardiac fibrosis also employed Western blotting to measure the expression levels of proteins like collagen I and α-SMA, markers of cardiac fibroblast activation and extracellular matrix production. nih.govnih.gov Western blotting has also been used to assess the phosphorylation levels of proteins such as acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1c (SREBP-1c), which are downstream targets of AMPK involved in lipid metabolism. researchgate.net

Here is a summary of key protein targets and phosphorylation events analyzed using Western Blotting/Immunoblotting in IMM-H007 studies:

Protein TargetModification/Expression LevelObserved Effect of IMM-H007Study Context
AMPKPhosphorylationIncreased phosphorylation (activation)Lipid metabolism, Cardiac fibrosis, Atherosclerosis
Smad2/3PhosphorylationDecreased phosphorylationTGFβ1 signaling, Cardiac fibrosis
Collagen IExpression LevelDecreased expressionCardiac fibrosis
α-SMAExpression LevelDecreased expressionCardiac fibrosis
ACCPhosphorylationIncreased phosphorylationLipid metabolism
SREBP-1cPhosphorylationIncreased phosphorylationLipid metabolism
TGFβ1Expression LevelDecreased expressionCardiac fibrosis
NF-κB p65PhosphorylationInhibition of phosphorylation (indirectly via AMPK/SIRT1)Inflammation
IκBαDegradationRepression of degradationInflammation (via NF-κB pathway)
LOX-1Expression LevelDownregulation of mRNA and protein expressionMacrophage oxLDL uptake, Atherosclerosis
JNK/AP1 signalingActivityRepression of activityEndothelium inflammation
ABCA1DegradationInhibition of degradationLipid metabolism
AktPhosphorylationRegulation observed in some contexts, pathway involvementVarious cellular processes
ERKPhosphorylationRegulation observed in some contexts, pathway involvementVarious cellular processes
VEGFR2PhosphorylationRegulation observed in some contexts, pathway involvementVarious cellular processes
SIRT1Expression LevelPromotion of protein expression (indirectly via AMPK)Antioxidant effect

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive and widely used technique for measuring the amount of specific messenger RNA (mRNA) in a sample, providing an indication of gene expression levels. scienceopen.comall-imm.com This method involves converting mRNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR while simultaneously quantifying the amount of PCR product in real-time.

RT-qPCR has been applied in IMM-H007 research to assess how the compound influences the transcription of genes involved in various biological processes. For example, in studies investigating the effects of IMM-H007 on cardiac fibrosis, RT-qPCR analysis was used to measure the mRNA expression levels of genes related to cardiac fibroblast activation and extracellular matrix production, such as α-smooth muscle actin and collagen types I and III. nih.gov These analyses complement protein-level studies performed by Western blotting, providing a more complete picture of the regulatory effects of IMM-H007 on gene and protein expression. nih.gov

While specific detailed data tables derived solely from RT-qPCR studies on IMM-H007 were not extensively available in the search results, the methodology is consistently mentioned as a tool for confirming changes in gene expression that correlate with observed protein level changes or phenotypic effects. For instance, changes in inflammatory cytokine mRNA expression have been measured by RT-qPCR in studies involving compounds with similar research applications to IMM-H007. scienceopen.com The application of RT-qPCR in IMM-H007 studies allows researchers to quantify the impact of the compound on the transcriptional regulation of genes relevant to its proposed therapeutic targets and mechanisms.

Structure Activity Relationship Sar and Analog Development in Pre Clinical Research

Exploration of IMM-H007 as an Adenosine (B11128) Derivative and Analogues

IMM-H007, also known as WS070117, is characterized as a novel adenosine analog and a derivative of cordycepin (B1669437). acs.orgnih.govoncotarget.comfrontiersin.org Cordycepin itself is an adenosine analog with known biological activities. oncotarget.comresearchgate.net The chemical name for IMM-H007 is 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine. medkoo.com This structure indicates that it is an adenosine molecule modified with acetyl groups at the 2', 3', and 5' positions of the ribose sugar and a 3-hydroxyphenyl group attached to the N6 position of the adenine (B156593) base. The development of IMM-H007 stems from the exploration of adenosine derivatives and their potential therapeutic applications, particularly in metabolic and cardiovascular diseases. acs.orgnih.govnih.govselleckchem.com Its classification as an adenosine derivative highlights its structural relationship to endogenous adenosine and other synthetic adenosine analogs, suggesting potential interactions with adenosine-related pathways or targets, although its primary reported mechanism involves AMPK activation. acs.orgoncotarget.comselleckchem.commedchemexpress.com

Identification of Key Structural Features for Target Engagement and Modulatory Effects

The biological effects of IMM-H007 are primarily attributed to its ability to activate AMP-activated protein kinase (AMPK) and act as a transforming growth factor β1 (TGFβ1) antagonist. medchemexpress.com Studies investigating the interaction of IMM-H007 with TGFβ1 have provided insights into the key structural features involved in this engagement. Molecular docking and surface plasmon resonance experiments have shown that IMM-H007 directly binds to TGFβ1. researchgate.net Specific interactions have been identified, including hydrogen bonds formed between the aromatic rings of IMM-H007 and residues like Arg 25 and Ile 33 in a cave-like structure of TGFβ1. nih.gov The purine (B94841) skeleton of IMM-H007 also participates in aromatic stacking interactions with His 34. nih.gov Furthermore, the tetrahydrofuran (B95107) ring is suggested to extend to the solvent area and form a hydrogen bond with Tyr 91. nih.gov These findings suggest that the substituted adenine base and the modified ribose moiety both contribute to the binding affinity and modulatory effects of IMM-H007 on TGFβ1.

Regarding AMPK activation, while IMM-H007 is reported as an AMPK activator, research suggests that its phosphorylated metabolite (MP) might be the actual molecule responsible for AMPK activation. nih.govresearchgate.net This implies that the structural modifications in IMM-H007 allow for cellular uptake and subsequent metabolic conversion to the active form that engages with AMPK. Previous work indicated that IMM-H007 activates AMPK by directly binding to the γ subunit. nih.govjscimedcentral.com This suggests that specific features of the molecule or its active metabolite are crucial for interacting with the regulatory γ subunit of the AMPK complex, leading to its activation.

Comparative Analysis of IMM-H007 and its Metabolites (e.g., M1, MP) in Activating AMPK

Pharmacokinetic studies have revealed that IMM-H007 acts as a prodrug, undergoing rapid metabolism after oral administration. nih.gov In the blood, it is quickly metabolized by esterases into its deacetylated metabolite, referred to as M1. nih.gov M1 is then transported into cells via equilibrative nucleoside transporters (ENT) and subsequently phosphorylated by adenosine kinase to form the phosphorylated metabolite, MP ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-hydroxyphenyl) amino)-9H-purin-9-yl) tetrahydrofuran-2-yl) methyl dihydrogen phosphate). nih.gov

Comparative analysis of IMM-H007, M1, and MP has indicated that MP is likely the primary molecule responsible for the observed AMPK activation. nih.govresearchgate.net Studies have shown that MP facilitates AMPK Thr172 phosphorylation in a concentration- and time-dependent manner in cell lines such as J774A.1 and THP-1 cells. nih.gov These results align with previous observations of AMPK activation by IMM-H007, leading to the hypothesis that MP is the actual activator. nih.govresearchgate.net While IMM-H007 is administered, its rapid conversion to M1 and then to MP suggests that the downstream metabolite is the functionally active species concerning AMPK pathway modulation. This highlights the importance of metabolic transformation for the in vivo activity of IMM-H007 as an AMPK activator.

Data on the comparative effects of IMM-H007, M1, and MP on AMPK phosphorylation can be summarized as follows:

CompoundEffect on AMPK Thr172 PhosphorylationNotes
IMM-H007Activates AMPKProposed as a prodrug
M1Intermediate metaboliteFormed by deacetylation of IMM-H007
MPPotently activates AMPKPhosphorylated metabolite, likely active form

Theoretical Considerations for Rational Design Principles of Novel Modulators

The understanding of IMM-H007's structure-activity relationships and its metabolic pathway provides a basis for the rational design of novel modulators targeting AMPK and/or TGFβ1. Rational drug design involves leveraging knowledge of a biological target's structure and interactions to design molecules with desired properties. immutoscientific.comresearchgate.net

Based on the findings for IMM-H007:

Adenosine Scaffold Modifications: The adenosine core structure serves as a valuable starting point. Modifications at the N6 position of the adenine base and the 2', 3', and 5' positions of the ribose sugar can be explored to optimize target binding affinity, selectivity, and metabolic stability. The 3-hydroxyphenyl group at the N6 position appears important for activity.

Targeting AMPK Subunits: Since MP is suggested to bind to the AMPKγ1 subunit, future design efforts could focus on synthesizing analogs specifically designed to interact with this subunit or other regulatory sites on the AMPK complex to enhance activation potency and selectivity. jscimedcentral.comjscimedcentral.com

Dual Targeting Approaches: Given IMM-H007's activity against both AMPK and TGFβ1, novel modulators could be designed to selectively target one pathway or to optimize the balance of activity against both targets for therapeutic benefit in complex diseases. Understanding the distinct structural requirements for binding to AMPK (via MP) and TGFβ1 is crucial for this.

Metabolic Considerations: The prodrug strategy of IMM-H007 highlights the importance of considering metabolic conversion in drug design. Future analogs could be designed as prodrugs that efficiently convert to active metabolites with favorable pharmacokinetic properties, or as directly active compounds with improved stability.

Structural Analysis: Utilizing techniques like X-ray crystallography and molecular modeling of target proteins (AMPK and TGFβ1) in complex with IMM-H007 or its metabolites can provide detailed insights into binding interactions, guiding the design of improved analogs with enhanced potency and reduced off-target effects. immutoscientific.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR methods can be applied to a series of IMM-H007 analogs to correlate structural descriptors with biological activity (e.g., AMPK activation, TGFβ1 inhibition). This can help identify key structural features that contribute to activity and predict the activity of novel, unsynthesized compounds. niscpr.res.inscirp.org

These theoretical considerations, guided by the preclinical research on IMM-H007, can inform the rational design and synthesis of novel compounds with potentially improved therapeutic profiles for conditions where AMPK activation and/or TGFβ1 modulation are beneficial.

Future Directions and Unanswered Questions in Imm H007 Academic Research

Elucidation of Novel AMPK-Independent Mechanisms and Their Significance

While IMM-H007 is known to activate AMPK, studies have demonstrated that some of its beneficial effects occur independently of AMPK activation. For instance, IMM-H007 has been shown to inhibit isoprenaline-induced Smad2/3 phosphorylation downstream of TGFβ1 in an AMPKα2-independent manner, despite its AMPK-dependent inhibition of TGFβ1 expression. nih.govresearchgate.netnih.gov Furthermore, IMM-H007 directly binds to TGFβ1, inhibiting its binding to the TGFβ receptor and attenuating downstream signaling. nih.govresearchgate.net This suggests a direct interaction with the TGFβ1 pathway that is separate from its effects on AMPK. Future research needs to fully elucidate the range and significance of these AMPK-independent mechanisms. Understanding these pathways is critical for defining the complete pharmacological profile of IMM-H007 and identifying potential therapeutic applications where AMPK activation may not be the primary desired effect.

Investigation of Unexplored Molecular Targets and Pathways

Beyond AMPK and TGFβ1, IMM-H007 has been shown to influence other molecular targets and pathways. It negatively regulates endothelium inflammation by inactivating NF-κB and JNK/AP1 signaling. medchemexpress.comresearchgate.netnih.gov IMM-H007 also inhibits ABCA1 degradation, which is important for cholesterol efflux. medchemexpress.comselleckchem.comfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org It has been observed to resolve hepatic steatosis by regulating lipid metabolism pathways, including suppressing AMPK/SREBP-1c and AMPK/acetyl-CoA carboxylase (ACC) pathways. medchemexpress.comfrontiersin.orgresearchgate.net Additionally, IMM-H007 has been reported to improve gut microbiota structure. frontiersin.orgfrontiersin.orgresearchgate.net The full spectrum of molecular targets and interacting pathways influenced by IMM-H007 remains to be comprehensively mapped. Future investigations should employ unbiased approaches to identify novel targets and delineate the complex interplay between the various pathways modulated by IMM-H007.

Characterization of Long-Term Pre-clinical Effects and Underlying Biological Adaptations in Chronic Disease Models

Much of the existing research on IMM-H007 has focused on short-term effects in acute or subacute preclinical models. To assess its translational potential for chronic diseases, such as atherosclerosis, cardiac fibrosis, and nonalcoholic fatty liver disease (NAFLD), it is essential to characterize its long-term effects. medchemexpress.comfrontiersin.orgresearchgate.net This includes investigating potential biological adaptations that may occur with chronic administration and evaluating the sustained efficacy and potential off-target effects over extended periods. frontiersin.org Long-term studies in relevant animal models are needed to understand the full impact of IMM-H007 on disease progression and resolution, as well as to identify any adaptive responses that might influence its long-term effectiveness.

Development and Application of Advanced Pre-clinical Research Models

The use of advanced preclinical models can provide more physiologically relevant insights into IMM-H007's actions. While studies have utilized various rodent models of cardiovascular and metabolic diseases, exploring more complex models, such as those incorporating humanized systems or advanced tissue engineering, could offer a better prediction of clinical outcomes. science.gov Furthermore, developing and applying models that allow for the investigation of specific cell types or pathways in isolation, as well as their interactions within a complex biological system, will be crucial for dissecting the intricate mechanisms of IMM-H007.

Integration of Multi-Omics Data for Systems-Level Understanding of IMM-H007 Actions

To gain a comprehensive, systems-level understanding of how IMM-H007 affects biological systems, integrating multi-omics data is a critical future direction. researchgate.net Combining data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics from preclinical studies can reveal global changes in gene expression, protein profiles, and metabolic pathways in response to IMM-H007 treatment. This integrated approach can help identify novel biomarkers of response, uncover compensatory mechanisms, and provide a holistic view of the biological networks influenced by the compound.

Potential for Combination Research in Pre-clinical Settings for Enhanced Modulatory Effects

Exploring the potential of IMM-H007 in combination with other therapeutic agents in preclinical settings is another important avenue for future research. Given its diverse mechanisms of action, IMM-H007 could potentially exert synergistic or additive effects when combined with drugs targeting complementary pathways. garvan.org.auqimrb.edu.auarxiv.orgimmvirx.com Preclinical studies investigating such combinations could reveal strategies to enhance therapeutic efficacy, reduce required doses of individual agents, or overcome resistance mechanisms in various diseases.

Q & A

Basic: How do I formulate a research question for studying the biochemical mechanisms of IMM-H007?

Methodological Answer:
Begin by identifying gaps in existing literature (e.g., unclear mechanisms of action or understudied pathways). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:

  • Feasible: Ensure access to relevant assays (e.g., enzyme activity tests).
  • Novel: Explore interactions with newly identified cellular targets.
    Iteratively refine the question using preliminary data and peer feedback to avoid ambiguity .

Basic: What methodologies are recommended for assessing the in vitro efficacy of IMM-H007?

Methodological Answer:
Use dose-response assays (e.g., IC50 calculations) to quantify potency. Pair with cell viability assays (MTT/XTT) to differentiate cytotoxic vs. therapeutic effects. Validate results using orthogonal methods (e.g., Western blotting for target protein modulation). Include technical replicates and negative controls to minimize variability .

Basic: How to conduct a systematic literature review on existing studies of IMM-H007?

Methodological Answer:

  • Databases : Use PubMed, Scopus, and Web of Science with keywords like “IMM-H007 AND (mechanism OR pharmacokinetics)”.
  • Screening : Apply PRISMA guidelines to filter studies by relevance (e.g., exclude non-peer-reviewed sources) .
  • Synthesis : Create a matrix to compare methodologies, outcomes, and limitations across studies .

Advanced: How to address contradictions in pharmacokinetic data from different studies on IMM-H007?

Methodological Answer:
Analyze methodological differences (e.g., animal models, dosing regimens, analytical techniques). Conduct sensitivity analyses to identify variables impacting results (e.g., bioavailability in fasted vs. fed states). Use meta-regression to statistically reconcile discrepancies, ensuring transparency in reporting confounding factors .

Advanced: What strategies can integrate theoretical frameworks into mechanistic studies of IMM-H007?

Methodological Answer:
Link hypotheses to established theories (e.g., oxidative stress pathways for cardioprotective effects). Design experiments to test predictions derived from these frameworks (e.g., measuring ROS levels post-treatment). Use computational models (e.g., molecular docking) to align empirical data with theoretical mechanisms .

Advanced: How to design a longitudinal study to evaluate chronic effects of IMM-H007 in preclinical models?

Methodological Answer:

  • Timelines : Define intervals for data collection (e.g., weekly biomarker measurements over 12 weeks).
  • Controls : Include age-matched cohorts and vehicle-treated groups.
  • Endpoint Analysis : Use mixed-effects models to account for individual variability over time .

Basic: What are key considerations for selecting control groups in IMM-H007 efficacy studies?

Methodological Answer:

  • Positive controls : Use a compound with a known mechanism (e.g., metformin for metabolic studies).
  • Negative controls : Include vehicle-only and untreated groups.
  • Randomization : Block randomization to balance baseline characteristics (e.g., weight, age) .

Advanced: How to apply multivariate analysis to decipher multifactorial effects of IMM-H007?

Methodological Answer:
Employ principal component analysis (PCA) or partial least squares regression (PLS-R) to identify latent variables influencing outcomes (e.g., dose, exposure time, genetic background). Validate models using cross-validation and permutation tests .

Basic: What ethical guidelines apply to animal studies with IMM-H007?

Methodological Answer:
Follow ARRIVE 2.0 guidelines for reporting, including:

  • Sample size justification (power analysis).
  • Humane endpoints (e.g., tumor size limits).
  • Institutional Animal Care and Use Committee (IACUC) approval .

Advanced: How to optimize protocols for IMM-H007 in high-throughput screening (HTS)?

Methodological Answer:

  • Assay Validation : Calculate Z’-factors to confirm robustness (>0.5 is acceptable).
  • Automation : Use liquid handlers for consistent compound dispensing.
  • QC Checks : Include intra-plate controls and batch-effect corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IMM-H007
Reactant of Route 2
Reactant of Route 2
IMM-H007

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.